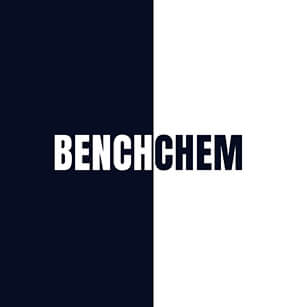
C.I. Reactive Blue 71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Blue 71: is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, resulting in excellent wash and light fastness. This compound is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its vibrant turquoise blue color and high reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: C.I. Reactive Blue 71 is typically synthesized through a series of chemical reactions involving aromatic compounds. The synthesis often begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the desired dye structure. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and color strength of the dye. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: C.I. Reactive Blue 71 undergoes various chemical reactions, including:
Nucleophilic Substitution: The dye reacts with nucleophiles, such as hydroxyl groups on cellulose fibers, forming covalent bonds.
Oxidation and Reduction: The dye can undergo redox reactions, affecting its color properties and stability.
Hydrolysis: In aqueous solutions, the dye can hydrolyze, leading to the formation of hydrolyzed dye products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in alkaline conditions with a pH around 10-11.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Hydrolysis: Occurs in the presence of water, especially under acidic or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Oxidation and Reduction: Oxidized or reduced dye species with altered color properties.
Hydrolysis: Hydrolyzed dye products with reduced reactivity.
Applications De Recherche Scientifique
C.I. Reactive Blue 71 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed as a staining agent for visualizing cellular structures and biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers, as well as in the production of colored inks and coatings.
Mécanisme D'action
The mechanism of action of C.I. Reactive Blue 71 involves the formation of covalent bonds with nucleophilic groups on the substrate, such as hydroxyl groups on cellulose fibers. This covalent bonding ensures strong attachment of the dye to the fiber, resulting in excellent wash and light fastness. The dye’s molecular structure allows it to interact with specific molecular targets, leading to its vibrant color and stability.
Comparaison Avec Des Composés Similaires
- C.I. Reactive Blue 49
- C.I. Reactive Blue 82
- C.I. Reactive Blue 160
Comparison: C.I. Reactive Blue 71 is unique due to its specific molecular structure, which imparts a vibrant turquoise blue color and high reactivity. Compared to other similar compounds, this compound offers superior wash and light fastness, making it a preferred choice in the textile industry. Its ability to form strong covalent bonds with fibers sets it apart from other reactive dyes, ensuring long-lasting color and durability.
Propriétés
Numéro CAS |
12677-15-5 |
|---|---|
Formule moléculaire |
C10H10Na2O6S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















